molecular formula C30H35N3O5 B10854843 Tazemetostat de(methyl morpholine)-COOH

Tazemetostat de(methyl morpholine)-COOH

Cat. No.: B10854843
M. Wt: 517.6 g/mol
InChI Key: MIEXIPQREXYLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazemetostat de(methyl morpholine)-COOH is a derivative of Tazemetostat, a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has been developed to target and inhibit EZH2, thereby modulating gene expression and exhibiting potential therapeutic effects in various cancers, including non-Hodgkin lymphoma and solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tazemetostat de(methyl morpholine)-COOH involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: The core structure of Tazemetostat is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.

    Introduction of the de(methyl morpholine) group: The de(methyl morpholine) group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the de(methyl morpholine) moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tazemetostat de(methyl morpholine)-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols .

Scientific Research Applications

Tazemetostat de(methyl morpholine)-COOH has a wide range of scientific research applications, including:

Mechanism of Action

Tazemetostat de(methyl morpholine)-COOH exerts its effects by inhibiting the enzymatic activity of EZH2. By binding to the active site of EZH2, it prevents the methylation of histone H3 at lysine 27 (H3K27me3), leading to changes in gene expression. This inhibition disrupts the epigenetic regulation of genes involved in cell proliferation and survival, thereby exerting antitumor effects. The molecular targets and pathways involved include the suppression of oncogenes and the activation of tumor suppressor genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tazemetostat de(methyl morpholine)-COOH is unique due to its specific structural modifications, which enhance its selectivity and potency as an EZH2 inhibitor. These modifications may also improve its pharmacokinetic properties and reduce potential side effects compared to other similar compounds .

Biological Activity

Tazemetostat de(methyl morpholine)-COOH is a derivative of Tazemetostat, a selective inhibitor of the enhancer of zeste homolog 2 (EZH2), which plays a crucial role in epigenetic regulation and cancer progression. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those associated with EZH2 dysregulation.

This compound functions primarily as a methyltransferase inhibitor. By inhibiting EZH2, it prevents the hyper-trimethylation of histone H3 at lysine 27 (H3K27me3), a modification linked to transcriptional repression of tumor suppressor genes. This inhibition can lead to the reactivation of these genes, promoting differentiation and inhibiting proliferation in cancer cells . Furthermore, as a ligand for proteolysis-targeting chimeras (PROTACs), it facilitates the targeted degradation of EZH2, enhancing its therapeutic efficacy against cancers where EZH2 is implicated .

Pharmacological Profile

The pharmacokinetics of this compound reveal important characteristics that influence its biological activity:

ParameterValue
Molecular Weight517.62 g/mol
Molecular FormulaC30H35N3O5
CAS No.2685873-44-1
Oral Bioavailability33%
C_max (ng/mL)829
T_max (h)1-2
Half-life (h)3-4
Protein Binding88%

The compound exhibits significant oral bioavailability and is primarily metabolized by CYP3A enzymes, leading to inactive metabolites .

Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of Tazemetostat in treating relapsed or refractory B-cell non-Hodgkin lymphoma with EZH2 mutations. In a Phase II trial involving Japanese patients, Tazemetostat showed an objective response rate of 76.5% in patients with follicular lymphoma, with a median progression-free survival not yet reached at the time of data cut-off . These findings underscore the compound's potential as a viable treatment option for specific cancer subtypes.

Comparative Analysis with Other Compounds

This compound can be compared with other EZH2 inhibitors based on their mechanisms and unique features:

Compound NameMechanism of ActionUnique Features
TazemetostatMethyltransferase inhibitorApproved for clinical use; targets EZH2
GSK126Selective EZH2 inhibitorMore potent against H3K27me3 methylation
EPZ-6438Methyltransferase inhibitorPredecessor compound; foundational for Tazemetostat
CPI-1205Inhibitor of EZH2Focuses on hematological malignancies

This compound's role as a PROTAC ligand distinguishes it from traditional inhibitors, offering novel approaches to enhance therapeutic specificity and efficacy .

Case Studies and Research Findings

Ongoing research continues to explore the full potential of this compound in combination therapies and its effectiveness against resistant cancer types. Studies have indicated that this compound could significantly enhance cell viability inhibition in diffuse large B-cell lymphoma and other subtypes, thus broadening its application in oncology .

Properties

Molecular Formula

C30H35N3O5

Molecular Weight

517.6 g/mol

IUPAC Name

4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]benzoic acid

InChI

InChI=1S/C30H35N3O5/c1-5-33(24-10-12-38-13-11-24)27-16-23(21-6-8-22(9-7-21)30(36)37)15-25(20(27)4)28(34)31-17-26-18(2)14-19(3)32-29(26)35/h6-9,14-16,24H,5,10-13,17H2,1-4H3,(H,31,34)(H,32,35)(H,36,37)

InChI Key

MIEXIPQREXYLRA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.